5-Methylthieno[2,3-d]pyrimidin-4-amine
Overview
Description
5-Methylthieno[2,3-d]pyrimidin-4-amine is a chemical compound with the molecular formula C7H7N3S and a molecular weight of 165.22 . It has gained significant attention in the field of scientific research due to its potential therapeutic applications.
Synthesis Analysis
The synthesis of this compound involves a series of chemical reactions. A rapid synthetic method for this compound has been established, which involves the condensation reaction, chlorination, and nucleophilic substitution . The compound is synthesized from commercially available methyl 2-aminothiophene-3-carboxylate and formimidamide .Molecular Structure Analysis
The molecular structure of this compound is characterized by a thieno[2,3-d]pyrimidine core, which is a key intermediate in many biologically active compounds .Chemical Reactions Analysis
The chemical reactions involving this compound are complex and involve several steps. For instance, when heated under reflux with MeONa in BuOH, 5-acetyl-4-aminopyrimidines, acylated with carboxylic anhydrides or acid chlorides, are transformed into pyrido [2,3- d ]pyrimidin-5-one derivatives .Scientific Research Applications
Apoptosis Induction in Cancer Research
5-Methylthieno[2,3-d]pyrimidin-4-amine derivatives have been identified as potent apoptosis inducers in cancer research. A study by Kemnitzer et al. (2009) discovered that certain compounds within this group could induce apoptosis through the inhibition of tubulin polymerization, especially in breast cancer cells, showing high activity in the MX-1 breast cancer model. This highlights the compound's potential in cancer therapy research (Kemnitzer et al., 2009).
Antioxidant Activity
Research by Kotaiah et al. (2012) synthesized a series of derivatives of this compound and assessed their antioxidant activities. They discovered that certain derivatives exhibited significant radical scavenging activities, suggesting their potential use in addressing oxidative stress-related conditions (Kotaiah et al., 2012).
Dual Inhibition of Thymidylate Synthase and Dihydrofolate Reductase
Gangjee et al. (2008) explored derivatives of this compound as dual inhibitors of thymidylate synthase and dihydrofolate reductase. They found that certain compounds were highly effective, offering new avenues for the development of cancer treatments (Gangjee et al., 2008).
Microtubule Depolymerizing Activity in Cancer Cells
Devambatla et al. (2016) designed and synthesized derivatives of this compound that exhibited potent microtubule depolymerizing activities. They were particularly effective against multidrug-resistant cancer cells, presenting a significant contribution to overcoming drug resistance in cancer therapy (Devambatla et al., 2016).
Synthesis and Antimicrobial Activity
Abdel-rahman et al. (2002) investigated the synthesis of new derivatives of this compound and their antimicrobial activities. This research contributes to the development of novel antimicrobial agents, which is crucial in the context of increasing antibiotic resistance (Abdel-rahman et al., 2002).
Mechanism of Action
The mechanism of action of 5-Methylthieno[2,3-d]pyrimidin-4-amine involves the inhibition of certain enzymes and signaling pathways that are involved in the development and progression of various diseases.
Safety and Hazards
Properties
IUPAC Name |
5-methylthieno[2,3-d]pyrimidin-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3S/c1-4-2-11-7-5(4)6(8)9-3-10-7/h2-3H,1H3,(H2,8,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNYNHNRSEFPIOV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC2=NC=NC(=C12)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90295024 | |
Record name | 5-methylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13145-89-6 | |
Record name | NSC99335 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=99335 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methylthieno[2,3-d]pyrimidin-4-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90295024 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.